![molecular formula C16H18N2O3S B5662562 N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)
N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA is a member of the biphenyl carboxamide family and is known to have a wide range of biological activities.
作用機序
The exact mechanism of action of MSMA is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the regulation of cell growth, inflammation, and immune response. MSMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MSMA has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
MSMA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MSMA has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, MSMA has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
MSMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MSMA is also relatively inexpensive compared to other compounds that are used for scientific research. However, MSMA has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. MSMA also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of MSMA. One area of research is the development of new synthetic methods for the production of MSMA and its derivatives. Another area of research is the investigation of the potential use of MSMA in the treatment of various diseases, such as cancer, arthritis, and bacterial infections. Furthermore, the mechanism of action of MSMA needs to be further elucidated to better understand its potential therapeutic applications. Finally, future studies should focus on the optimization of MSMA dosing and administration to maximize its efficacy and minimize its potential side effects.
Conclusion:
In conclusion, N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide, commonly known as MSMA, is a chemical compound that has been extensively studied for its potential use in scientific research. MSMA has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MSMA has several advantages for use in lab experiments, including its stability and low cost. However, MSMA also has some limitations, such as its low solubility and short half-life. Future research should focus on the development of new synthetic methods, investigation of potential therapeutic applications, and optimization of dosing and administration.
合成法
MSMA can be synthesized by reacting 4'-amino-methylbiphenyl-2-carboxamide with methylsulfonyl chloride in the presence of a base. The reaction results in the formation of N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide. The purity of the synthesized compound can be checked using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MSMA has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. MSMA has also been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and bacterial infections.
特性
IUPAC Name |
2-[4-(methanesulfonamidomethyl)phenyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)15-6-4-3-5-14(15)13-9-7-12(8-10-13)11-18-22(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPKNHAUIOZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-8-[(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5662479.png)
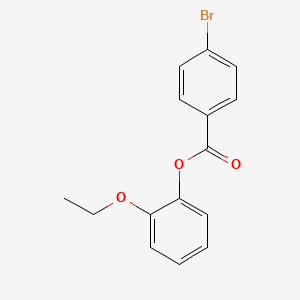
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5662493.png)
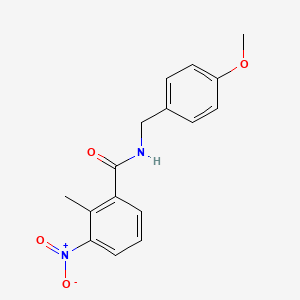
![5-chloro-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylnicotinamide](/img/structure/B5662495.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
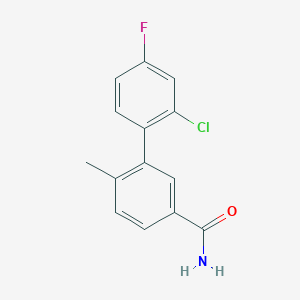
![1-(4-chlorophenyl)-N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5662514.png)
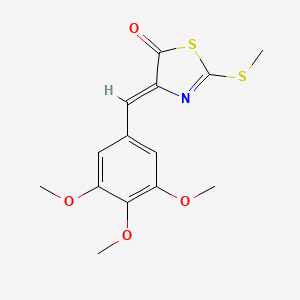
![(3R*,4S*)-4-phenyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-amine](/img/structure/B5662531.png)
![5-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662536.png)
![N-cyclopropyl-3-{5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5662547.png)
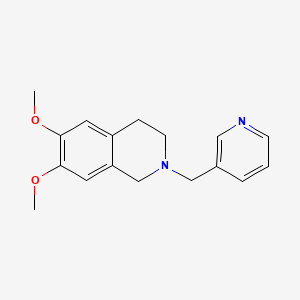
![2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)
